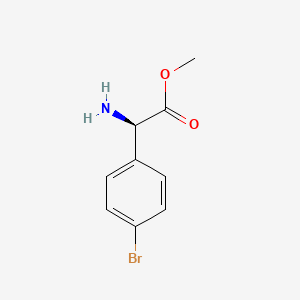

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate

Description

Overview of Chiral α-Amino Esters in Contemporary Organic Synthesis

Chiral α-amino esters, particularly non-proteinogenic (unnatural) variants, are indispensable tools in modern organic synthesis and medicinal chemistry. mdpi.comacs.org Unlike the 20-22 common proteinogenic amino acids naturally encoded in the genome, non-proteinogenic amino acids offer a vastly expanded chemical space for designing novel molecules. acs.orgfrontiersin.org Their incorporation into peptides can enhance stability against enzymatic degradation, modulate conformation, and introduce new functionalities, which is of great interest for developing new therapeutic peptides. nih.gov

In contemporary synthesis, these chiral building blocks are employed in the construction of pharmaceuticals, agrochemicals, and advanced materials. frontiersin.orgresearchgate.net The development of stereoselective synthetic methods to access these compounds with high enantiomeric purity is a major focus of chemical research. nih.govnih.govrsc.org Methodologies such as asymmetric catalysis, including hydrogen-bond-donor catalysis, phase-transfer catalysis, and transition-metal catalysis, have enabled the efficient synthesis of a diverse range of α-allyl and α-aryl amino esters. nih.govscispace.comorganic-chemistry.org These methods provide access to compounds that can serve as precursors to even more complex molecular architectures. researchgate.net

The Compound: Methyl (2R)-2-amino-2-(4-bromophenyl)acetate as a Stereodefined Building Block

This compound is a prime example of a stereodefined non-proteinogenic α-amino ester that serves as a valuable intermediate in pharmaceutical research and organic synthesis. musechem.com Its structure features a central chiral carbon atom (at position 2) with an (R) configuration, bonded to an amino group, a methyl ester group, and a 4-bromophenyl group. musechem.comnih.gov This specific arrangement of functional groups makes it a highly useful building block.

The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental transformations in the synthesis of complex organic molecules. The amino and ester functionalities allow for peptide bond formation and other derivatizations. As a chiral compound, it is used in the synthesis of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect. musechem.com The hydrochloride salt form is often used to improve the compound's stability and solubility. musechem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.08 g/mol nih.gov |

| CAS Number | 1391389-21-1 (for the HCl salt) musechem.combldpharm.com |

| Appearance | Solid |

| Chirality | (2R)-configuration |

| Key Functional Groups | Methyl ester, Primary amine, 4-bromophenyl |

| Primary Application | Chiral building block in organic synthesis and drug discovery musechem.com |

Historical Context of α-Aryl α-Amino Acid Research

The study of amino acids dates back to the early 19th century, but the focused investigation into non-proteinogenic and specifically α-aryl α-amino acids is a more recent, yet highly significant, field. Historically, the synthesis of α-amino acids was dominated by methods like the Strecker synthesis, first reported in 1850, which involves the reaction of an aldehyde, ammonia, and hydrogen cyanide. nih.gov While effective for producing racemic α-amino acids, achieving stereocontrol remained a significant challenge for decades.

The growing recognition of the importance of chirality in biological systems spurred the development of asymmetric synthetic methods. In the latter half of the 20th century, significant progress was made in resolving racemic mixtures and developing chiral auxiliaries to guide stereoselective reactions. researchgate.net The turn of the 21st century has been marked by the rise of catalytic asymmetric synthesis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov Research into the enantioselective synthesis of α-aryl glycines and their derivatives has been particularly intense, driven by their presence in numerous bioactive compounds, including antibiotics and other drugs. nih.govnih.gov The development of organocatalysis and advanced transition-metal-catalyzed reactions has provided powerful tools for the direct and efficient synthesis of these valuable compounds. nih.govnih.gov

Current Research Trajectories and Future Prospects for this compound

Current research continues to build on the foundations of asymmetric synthesis, with a strong focus on developing more efficient, sustainable, and versatile methods. For building blocks like this compound, the future lies in its application within these innovative synthetic strategies.

One major research trajectory is the use of photoredox catalysis for C-C and C-H bond functionalization. acs.orgacs.org These methods, which use visible light to drive chemical reactions, offer mild and environmentally friendly alternatives to traditional synthetic routes. mdpi.com It is conceivable that derivatives of this compound could be synthesized or utilized via such photocatalytic pathways, for instance, in decarboxylative arylation or vinylation reactions to create novel benzylic amine structures. acs.orgacs.org

Another area of intense investigation is the design of novel catalysts that can achieve even higher levels of stereocontrol and broader substrate scope. acs.org The development of bifunctional catalysts, which can activate both reactants simultaneously, and the application of computational chemistry to design more effective catalysts are at the forefront of this field. As a readily available chiral precursor, this compound is an ideal substrate for testing new catalytic systems aimed at modifying the aryl ring or derivatizing the amino or ester groups. Its role as an intermediate in the synthesis of advanced therapeutic agents is likely to expand as chemists devise new ways to incorporate its unique structural features into complex target molecules. musechem.com

Table 2: Modern Synthetic Approaches to Chiral α-Amino Esters

| Synthetic Method | Description | Key Features |

|---|---|---|

| Asymmetric Strecker Synthesis | A three-component reaction of an aldehyde, a cyanide source, and a chiral amine to produce an intermediate which is then hydrolyzed. nih.gov | Classical method, often requires stoichiometric chiral reagents. |

| Catalytic Asymmetric Hydrogenation | Reduction of α-imino esters or other precursors using a chiral metal catalyst (e.g., Rh, Ru, Ir) and hydrogen gas. nih.gov | High efficiency and enantioselectivity. |

| Phase-Transfer Catalysis | Alkylation or allylation of glycine (B1666218) Schiff base esters using a chiral quaternary ammonium (B1175870) salt catalyst. nih.gov | Effective for specific transformations, particularly allylation. |

| Organocatalysis | Use of small organic molecules (e.g., derived from Cinchona alkaloids or proline) to catalyze enantioselective reactions. nih.gov | Metal-free, often mild reaction conditions. |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radical intermediates for C-C bond formation. acs.orgacs.org | Enables novel transformations under mild conditions. |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERRTOUSFSZICJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2r 2 Amino 2 4 Bromophenyl Acetate

Enantioselective Synthesis Approaches to α-Amino-α-aryl Esters

The creation of the stereogenic center in α-amino-α-aryl esters can be achieved through a variety of sophisticated synthetic methods. These strategies are broadly categorized into catalytic asymmetric reactions, the use of chiral auxiliaries, and stereoselective bond-forming reactions. Each approach offers distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Asymmetric Catalytic Methods for Chiral Center Formation

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. By employing a small amount of a chiral catalyst, it is possible to produce large quantities of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. For the synthesis of α-amino-α-aryl esters, chiral Brønsted acids, such as phosphoric acids, and bifunctional catalysts incorporating hydrogen-bond donors have proven effective. These catalysts can activate imines or their precursors towards nucleophilic attack in a highly stereocontrolled manner. While specific examples for the direct synthesis of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate using organocatalysis are not extensively detailed in readily available literature, the general applicability of these methods to analogous systems is well-established.

A notable organocatalytic approach involves the asymmetric synthesis of axially chiral benzamides via aromatic electrophilic bromination, which has been demonstrated to proceed with moderate to good enantioselectivities using bifunctional organocatalysts. wikipedia.org Although not a direct synthesis of the target molecule, this highlights the potential of organocatalysis in stereoselective reactions involving brominated aromatic compounds.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide array of transformations for asymmetric C-C and C-N bond formation. Chiral complexes of metals such as rhodium, palladium, iridium, and copper have been extensively used for the asymmetric hydrogenation of enamines or imines, as well as for asymmetric amination and alkylation reactions.

For instance, molybdenum-catalyzed asymmetric amination of α-hydroxy esters presents a viable route to N-protected unnatural α-amino acid esters. wikipedia.org This process, which can be rendered asymmetric through the cooperative catalysis of a chiral molybdenum complex and a chiral phosphoric acid, provides a pathway to enantiomerically enriched amino esters. While a direct application to this compound is not explicitly documented, the methodology's success with other aryl-substituted substrates suggests its potential applicability.

Another relevant strategy is the palladium-catalyzed enantioselective C–H arylation of N-aryl glycine (B1666218) esters with arylboronic acids, which has been shown to produce chiral α-amino acid derivatives with excellent enantioselectivity. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as imine reductases (IREDs) and transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines and amino acids.

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. The direct reductive coupling of α-ketoesters and amines using a diverse panel of metagenomic IREDs has been reported to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov This method allows for the synthesis of both enantiomers of the target compounds under mild reaction conditions.

Transaminases (TAs): ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krresearchgate.net This approach is highly attractive due to its potential for 100% theoretical yield. mdpi.comchemrxiv.org The application of transaminases has been successfully demonstrated in the large-scale manufacture of sitagliptin, an antidiabetic drug, highlighting the industrial viability of this technology. nih.gov For the synthesis of this compound, a suitable ω-transaminase could be employed to asymmetrically aminate methyl 4-bromophenylglyoxylate. The selection or engineering of a transaminase with high activity and stereoselectivity for this specific substrate would be a key aspect of this approach.

| Enzyme Type | Reaction | Key Advantages |

| Imine Reductase (IRED) | Asymmetric reduction of imines | High conversion and enantioselectivity, mild reaction conditions. nih.gov |

| ω-Transaminase (TA) | Asymmetric amination of ketones | 100% theoretical yield, green and sustainable. mbl.or.krmdpi.comchemrxiv.org |

Chiral Auxiliary-Mediated Synthesis Protocols

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of α-amino acids, auxiliaries such as Evans' oxazolidinones, pseudoephedrine, and derivatives of amino acids are commonly employed. sigmaaldrich.com For example, a chiral auxiliary can be attached to a glycine derivative, followed by diastereoselective alkylation or arylation, and subsequent removal of the auxiliary. The diastereoselectivity of the key bond-forming step is often high, allowing for the isolation of a single diastereomer which can then be converted to the desired enantiopure α-amino acid ester. A nickel(II) complex of a glycine Schiff base with a recyclable chiral auxiliary has been used for the large-scale asymmetric synthesis of fluorinated amino acids, demonstrating the practicality of this approach. mdpi.com

Stereoselective Alkylation and Amination Reactions

Stereoselective alkylation and amination reactions are fundamental strategies for the synthesis of α-amino acids.

Stereoselective Alkylation: This approach typically involves the diastereoselective alkylation of a chiral enolate derived from a glycine equivalent. The use of chiral phase-transfer catalysts for the asymmetric alkylation of glycine-imino esters has been a successful strategy for producing a variety of α-amino acid esters with good to high enantiomeric excess.

Stereoselective Amination: Asymmetric amination of α-keto esters or their derivatives provides a direct route to α-amino esters. This can be achieved using chiral aminating reagents or through catalytic asymmetric methods. As mentioned previously, molybdenum-catalyzed asymmetric amination of α-hydroxy esters is a promising method in this category. wikipedia.org

Resolution Techniques for Enantiomeric Enrichment and Separation

Resolution of a racemic mixture of methyl 2-amino-2-(4-bromophenyl)acetate is a common strategy to obtain the desired (2R)-enantiomer. This involves separating the two enantiomers through various physical or chemical processes.

Diastereomeric Salt Formation Strategies

One of the most established and industrially viable methods for resolving racemates is through the formation of diastereomeric salts. nih.govnih.gov This technique involves reacting the racemic amino ester with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. nih.gov These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

The selection of the resolving agent and the crystallization solvent is critical for efficient separation. nih.gov For a racemic mixture of an amino ester like methyl 2-amino-2-(4-bromophenyl)acetate, chiral acids such as tartaric acid derivatives or camphorsulfonic acid are commonly employed. The process involves dissolving the racemate and the resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, while the more soluble one remains in the mother liquor. Subsequent liberation of the amino ester from the separated diastereomeric salt yields the enantiomerically enriched product. The efficiency of this method is often evaluated by the yield and optical purity of the obtained diastereomeric salt. nih.gov

Kinetic Resolution Methodologies (e.g., Enzymatic Kinetic Resolution)

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. whiterose.ac.uk This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer.

Enzymatic kinetic resolution (EKR) is a particularly attractive methodology due to the high enantioselectivity of enzymes under mild reaction conditions. nih.govnih.govmdpi.com Lipases are a common class of enzymes used for the resolution of amino acid esters. nih.govmdpi.com In a typical EKR of racemic methyl 2-amino-2-(4-bromophenyl)acetate, a lipase (B570770) can selectively hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, leaving the desired (R)-ester unreacted.

The choice of enzyme, reaction medium (aqueous or organic solvent), and acylating agent (in the case of transesterification) are crucial parameters that influence the conversion and enantiomeric excess (ee) of both the product and the remaining substrate. nih.gov For instance, Candida antarctica Lipase B (CALB) is a widely used and robust enzyme for such resolutions. nih.gov Dynamic kinetic resolution (DKR) is an advancement over standard EKR, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net

Table 1: Comparison of Kinetic Resolution Parameters

| Parameter | Description | Typical Values/Conditions |

| Enzyme | Biocatalyst for selective reaction. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL) |

| Solvent | Reaction medium. | Toluene, Dioxane, Acetonitrile, 2-Methyl-2-butanol |

| Acylating Agent | Used in transesterification reactions. | Isopropenyl acetate, Vinyl acetate |

| Temperature | Affects reaction rate and enzyme stability. | 30-50 °C |

| Conversion | Percentage of racemate converted. | Ideally ~50% for high ee of remaining substrate in EKR. |

| Enantiomeric Ratio (E) | Measure of enzyme selectivity. | E > 100 is generally considered excellent. |

Derivatization from Precursors with Stereochemical Retention

An alternative to resolution is the synthesis of the target molecule from a chiral precursor, where the stereochemistry is maintained throughout the reaction sequence.

Synthesis from Related Arylacetonitrile Derivatives

The synthesis of α-amino acids and their esters can be achieved from α-aminonitriles, which are often prepared through the Strecker reaction. For the synthesis of this compound, a chiral auxiliary can be used to induce stereoselectivity in the formation of the aminonitrile precursor. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, can yield the desired product with retention of the stereocenter's configuration. Careful selection of reaction conditions is necessary to avoid racemization during the hydrolysis and esterification steps.

Stereoretentive N-Arylation Methods

While not directly a synthesis of the target compound itself, stereoretentive N-arylation methods are crucial for the synthesis of N-aryl derivatives of this compound, which are important in medicinal chemistry. The N-arylation of chiral amino acid esters is challenging due to the potential for racemization at the α-stereocenter. nih.govresearchgate.netresearchgate.net

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been developed to address this challenge. researchgate.net The use of specific phosphine (B1218219) ligands and mild reaction conditions is key to minimizing racemization. semanticscholar.orgacs.org For example, the use of t-BuBrettPhos Pd G3 or G4 precatalysts has been shown to facilitate the N-arylation of amino acid esters with aryl triflates with minimal loss of enantiomeric purity. researchgate.netsemanticscholar.org Mechanistic studies have indicated that any observed erosion in enantiomeric excess is often due to the racemization of the starting amino acid ester rather than the N-arylated product. semanticscholar.org

Table 2: Key Factors in Stereoretentive N-Arylation

| Factor | Importance | Examples |

| Catalyst | Determines reaction efficiency and stereoselectivity. | t-BuBrettPhos Pd G3/G4 precatalysts |

| Ligand | Influences the steric and electronic environment of the metal center. | Biaryl phosphine ligands |

| Base | Affects reaction rate and potential for racemization. | Mild inorganic or organic bases |

| Solvent | Can influence catalyst activity and solubility of reactants. | Toluene, Dioxane, Tetrahydrofuran |

Modern Reaction Optimization and Scale-Up in Continuous-Flow Systems

Continuous-flow chemistry has emerged as a powerful tool for the optimization and scale-up of chemical reactions, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netresearchgate.netchemistryviews.org

The synthesis of α-amino esters and their derivatives can be effectively translated to continuous-flow systems. researchgate.netmdpi.com For instance, a packed-bed reactor containing a heterogeneous catalyst can be employed for reactions like stereoretentive N-arylation, allowing for easy separation of the catalyst from the product stream and continuous operation. nih.gov This approach has been successfully used for the N-arylation of amino acid esters using cyclohexanones as aryl sources, achieving high yields and enantiopurity with impressive space-time yields. nih.govresearchgate.net

The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or flow system allows for rapid optimization of reaction conditions. This can lead to higher yields, reduced side product formation, and a more efficient and scalable process compared to traditional batch synthesis. mdpi.com The integration of in-line purification and analysis techniques can further streamline the manufacturing process.

Chemical Reactivity and Stereoselective Transformations of Methyl 2r 2 Amino 2 4 Bromophenyl Acetate

Reactions Involving the Amino Functionality

The primary amino group in Methyl (2R)-2-amino-2-(4-bromophenyl)acetate is a key site for nucleophilic reactions, allowing for the construction of more complex molecular architectures while needing to control the stereochemistry at the adjacent chiral center.

The formation of an amide bond by coupling the amino group of this compound with a carboxylic acid is a cornerstone of peptide synthesis. uni-kiel.de This transformation requires the activation of the carboxylic acid component to facilitate the nucleophilic attack by the amino group. omicsonline.org A significant challenge in this process is the preservation of the stereochemical integrity of the α-carbon, as the conditions for carboxyl activation can sometimes lead to racemization. bachem.com

Modern peptide coupling strategies employ a variety of reagents designed to be highly efficient and suppress racemization. These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or anhydride (B1165640), which then readily reacts with the amine. omicsonline.org Common classes of coupling reagents include carbodiimides, onium salts (aminium/uronium and phosphonium), and organophosphorus reagents. uni-kiel.debachem.com Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used in conjunction with these reagents to enhance reaction rates and minimize side reactions, particularly racemization. omicsonline.orgbachem.com

The choice of coupling reagent, solvent, and base is critical for achieving high yields and maintaining optical purity. For sterically hindered or N-alkylated amino acids, more potent coupling reagents like HATU or BOP-Cl may be required. uni-kiel.de

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent Class | Example Reagent | Name | Additive(s) | Key Features |

|---|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | HOBt, Oxyma | Cost-effective; byproduct can be difficult to remove. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | HOBt, Oxyma | Water-soluble byproduct, easy workup. | |

| Onium (Aminium/Uronium) | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | High efficiency; risk of guanidine (B92328) side product formation. uni-kiel.de |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HOAt | Very effective for hindered couplings; low racemization. bachem.com | |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Internal (Oxyma) | High solubility, safer alternative to HOBt/HOAt-based reagents. omicsonline.orgucl.ac.uk | |

| Onium (Phosphonium) | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | Non-toxic alternative to BOP; effective coupling properties. bachem.com |

The amino group of this compound can serve as a key nitrogen source for the synthesis of various nitrogen-containing heterocycles, which are ubiquitous scaffolds in natural products and pharmaceuticals. nih.govrsc.org The construction of these rings typically involves reacting the amino ester with a bifunctional molecule containing two electrophilic sites, leading to a cyclization cascade.

For instance, reaction with 1,4-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles (Paal-Knorr synthesis). Similarly, reaction with appropriate halo-ketones or halo-esters can be employed to construct five, six, or seven-membered rings. The stereocenter adjacent to the nitrogen atom can be used to induce diastereoselectivity in the formation of new chiral centers within the heterocyclic ring. organic-chemistry.org Asymmetric synthesis strategies are crucial for controlling the final stereochemistry of the product. organic-chemistry.org

Direct modification of the amino functionality through N-alkylation or N-acylation provides access to a diverse range of derivatives with modified properties.

N-Alkylation: Introducing alkyl groups to the nitrogen atom can be challenging due to the risk of over-alkylation and racemization. Traditional methods often rely on reductive amination or substitution with alkyl halides. nih.gov More advanced, stereochemistry-preserving methods have been developed. A notable example is the ruthenium-catalyzed N-alkylation of α-amino acid esters using alcohols. nih.govresearchgate.net This "borrowing hydrogen" methodology is atom-economical, generating water as the only byproduct, and has been shown to proceed with excellent retention of stereochemical integrity. nih.gov The use of specific additives, such as diphenylphosphate, can be crucial for enhancing reactivity and selectivity. nih.govresearchgate.net

N-Acylation: This is a fundamental and generally high-yielding reaction for primary amines. This compound can be readily acylated using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. mdpi.com This reaction proceeds with retention of configuration at the α-carbon, providing straightforward access to N-acyl derivatives which are important intermediates in medicinal chemistry. mdpi.comnih.gov

Transformations of the Ester Moiety

The methyl ester group is another key reactive handle, allowing for transformations that can alter the compound's polarity, reactivity, and biological profile.

Selective Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, (2R)-2-amino-2-(4-bromophenyl)acetic acid. This is typically achieved through saponification using an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by careful acidification. The conditions must be mild enough to prevent racemization of the sensitive α-carbon. Enzyme-catalyzed hydrolysis offers a highly selective alternative under physiological conditions. nih.gov

Transesterification: This process involves converting the methyl ester into a different ester by reaction with another alcohol under acidic or basic conditions. masterorganicchemistry.com For sensitive substrates like amino esters, where side reactions and epimerization are concerns, mild catalytic methods are preferred. thieme-connect.com A tetranuclear zinc cluster, [Zn4(OCOCF3)6O], has been identified as a versatile and mild catalyst for the transesterification of various N-protected amino acid esters, tolerating a variety of functional groups. thieme-connect.com

The ester moiety can be selectively reduced to a primary alcohol, yielding the chiral amino alcohol (2R)-2-amino-2-(4-bromophenyl)ethanol. This transformation is valuable as chiral amino alcohols are important intermediates and structural motifs in many pharmaceuticals. nih.gov

Direct reduction of esters requires strong reducing agents like lithium aluminum hydride (LiAlH4). However, to achieve high yields and preserve optical purity, a common strategy involves a two-step procedure. First, the carboxylic acid (obtained from hydrolysis) or the ester is activated, for example by conversion to a mixed anhydride or an active ester. researchgate.net This activated intermediate is then reduced under milder conditions using sodium borohydride (B1222165) (NaBH4), which typically does not reduce esters directly. researchgate.net This approach has been successfully applied to a wide variety of N-protected α-amino acids, providing the desired 1,2-amino alcohols in excellent yields with minimal racemization. researchgate.net

Table 2: Summary of Key Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Amino | Amide Bond Formation | Carboxylic Acid, Coupling Reagent (e.g., HATU, EDC/HOBt) | Peptide/Amide | Retention (with proper reagent choice) |

| Heterocycle Formation | Bifunctional Electrophile (e.g., 1,4-dicarbonyl) | N-Heterocycle | Diastereoselective potential | |

| N-Alkylation | Alcohol, Ru-catalyst | N-Alkyl Amino Ester | High retention of configuration nih.gov | |

| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acyl Amino Ester | Retention of configuration | |

| Ester | Hydrolysis | LiOH or NaOH(aq), then H+ | Carboxylic Acid | Retention (under mild conditions) |

| Transesterification | Alcohol, Acid or Base Catalyst (e.g., Zn-cluster) | New Ester | Retention (with mild catalyst) thieme-connect.com |

Reactivity of the Aryl Bromide Group for Carbon-Carbon Bond Formation

The aryl bromide moiety in this compound serves as a versatile functional handle for the construction of carbon-carbon bonds. This functionality allows for the strategic modification of the phenyl ring, enabling the synthesis of a diverse array of complex molecules. The reactivity of this group is primarily exploited through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming C-C bonds, and the aryl bromide of the title compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating biaryl structures or connecting aryl groups to alkyl, alkenyl, or alkynyl fragments. yonedalabs.comnih.gov It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the amino and ester groups present in this compound. nih.gov

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Users can filter by Catalyst, Base, and Solvent to see common combinations and resulting yields in related systems.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | Excellent |

| Pyridine-3-boronic acid | CataXCium A Pd G3 (3) | K₃PO₄ | THF/H₂O | 60 | Good-Excellent |

| Alkylboronic ester | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 80 | Moderate-Good |

| Alkenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | Good |

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. The process is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide produced. While highly effective for aryl bromides, the reaction conditions, particularly temperature, must be carefully controlled to avoid side reactions. The amino and ester groups on the substrate are generally compatible with Heck reaction conditions.

Sonogashira Coupling: This reaction provides a direct route to aryl alkynes by coupling an aryl halide with a terminal alkyne. researchgate.netbeilstein-journals.org The classic Sonogashira protocol employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide, in the presence of an amine base. researchgate.netscirp.org The amine serves as both the base and, in some cases, the solvent. scirp.org Copper-free variations have also been developed to circumvent issues like the homocoupling of alkynes (Glaser coupling). organic-chemistry.orgnih.gov These methods are highly efficient for aryl bromides and are fundamental in the synthesis of pharmaceuticals and functional materials. beilstein-journals.orgscirp.org

Other Transition Metal-Catalyzed Arylation Reactions

Beyond palladium, other transition metals can catalyze the arylation of various substrates using aryl bromides. These methods often proceed through different mechanisms, such as directed C-H activation. nii.ac.jprsc.org In such reactions, a directing group on one substrate guides a metal catalyst (e.g., Rh, Ru, Ir) to cleave a specific C-H bond, which then couples with the aryl bromide. nii.ac.jprsc.org For this compound, the amino or ester group could potentially serve as a directing group in certain contexts, enabling regioselective functionalization. Iron-catalyzed arylations have also emerged as a more economical and environmentally friendly alternative for certain coupling reactions. nih.gov These alternative methods expand the toolkit for modifying the aryl ring, sometimes offering complementary reactivity to palladium-based systems. researchgate.net

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful, non-catalytic method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an organolithium reagent (e.g., n-butyllithium, sec-butyllithium) at cryogenic temperatures (-78 to -100 °C) to prevent side reactions. tcnj.eduias.ac.in The exchange is rapid and converts the C-Br bond into a C-Li bond, generating a potent aryl lithium nucleophile. This intermediate can be trapped with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring.

Alternatively, bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) can be employed. nih.govharvard.edu This method often exhibits greater tolerance for sensitive functional groups compared to organolithium reagents and can frequently be performed at more accessible temperatures. harvard.edu For this compound, the presence of the ester and the acidic N-H proton requires careful selection of reagents and conditions to avoid competing reactions such as deprotonation or nucleophilic attack at the carbonyl group. tcnj.edunih.gov

Interactive Table: Functionalization via Metal-Halogen Exchange

This table outlines potential transformations following the generation of an organometallic intermediate from the parent aryl bromide.

| Reagent | Intermediate | Electrophile | Product Functional Group |

| n-BuLi | Aryllithium | CO₂ | Carboxylic Acid (-COOH) |

| i-PrMgCl | Aryl-Grignard | DMF | Aldehyde (-CHO) |

| t-BuLi | Aryllithium | R₂C=O (Ketone) | Tertiary Alcohol (-C(OH)R₂) |

| i-PrMgCl·LiCl | Aryl-Grignard | I₂ | Aryl Iodide (-I) |

| n-BuLi | Aryllithium | B(OMe)₃ | Boronic Ester (-B(OR)₂) |

Stereochemical Fidelity and Diastereocontrol in Complex Transformations

A critical aspect of the chemistry of this compound is the preservation of the stereochemical integrity at the C2 chiral center. Stereochemical fidelity refers to the retention of the existing (2R) configuration throughout a chemical transformation.

For the majority of the reactions described in section 3.3, the chemical modifications occur at the C4 position of the phenyl ring, which is remote from the C2 stereocenter. As such, these reactions are not expected to directly affect the chiral center.

Palladium-Catalyzed Cross-Coupling Reactions : The Suzuki-Miyaura, Heck, and Sonogashira reactions proceed under conditions that are typically neutral or basic. scirp.orgnih.gov Since the mechanism does not involve the C2-H bond, these transformations are expected to occur with complete stereochemical fidelity, yielding products with the (2R) configuration intact.

Metal-Halogen Exchange : While the exchange reaction itself occurs at the C-Br bond, the reagents used are often strong bases (e.g., n-BuLi). There is a potential risk of epimerization through the deprotonation of the α-proton at the C2 position. However, this is generally mitigated by conducting the reactions at very low temperatures (≤ -78 °C), where the rate of metal-halogen exchange is significantly faster than the rate of deprotonation. Therefore, under carefully controlled cryogenic conditions, the stereochemical integrity of the chiral center is expected to be maintained.

Diastereocontrol becomes relevant when a new stereocenter is created in the molecule during a reaction. If, for example, the aryllithium species generated via metal-halogen exchange were to react with a chiral electrophile, the existing (2R) center could influence the stereochemical outcome of the newly formed center, potentially leading to one diastereomer in preference to the other. However, in most simple functionalization reactions on the aryl ring, no new stereocenters are formed, and the primary concern remains the fidelity of the original chiral center.

Applications of Methyl 2r 2 Amino 2 4 Bromophenyl Acetate As a Chiral Building Block

Asymmetric Synthesis of Complex Molecular Architectures

The enantiopure nature of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate makes it an ideal starting material for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. This control over stereochemistry is crucial in many areas, particularly in pharmacology, where different enantiomers of a drug can exhibit vastly different biological activities.

Construction of Non-Natural α-Amino Acids and Peptidomimetics

The demand for non-natural α-amino acids has grown significantly due to their importance in protein design, medicinal chemistry, and materials science. nih.gov These compounds, when incorporated into peptides, can induce specific secondary structures, enhance stability against enzymatic degradation, and improve pharmacokinetic properties. This compound serves as a versatile scaffold for creating a wide array of these specialized amino acids.

The presence of the bromophenyl group is particularly advantageous, as it allows for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Heck couplings. myskinrecipes.com This enables the introduction of diverse substituents onto the aromatic ring, leading to a broad library of novel α-amino acid derivatives. These derivatives can then be incorporated into peptide chains to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties like improved stability and oral bioavailability. sigmaaldrich.com The ability to systematically modify the structure of these building blocks is a powerful tool in the rational design of new drug candidates. sigmaaldrich.com

Table 1: Examples of Non-Natural α-Amino Acids and Peptidomimetics Derived from this compound

| Derivative Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Biphenyl-containing amino acids | Suzuki Coupling | Probes for studying protein-protein interactions |

| Stilbene-containing amino acids | Heck Coupling | Fluorescent labeling of peptides |

| Heterocyclic-substituted amino acids | Various cross-coupling reactions | Modulation of receptor binding affinity |

Precursors for Enantiomerically Pure Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The synthesis of enantiomerically pure drugs is a cornerstone of the modern pharmaceutical industry. pharmanoble.com Chiral intermediates are essential building blocks in the multi-step synthesis of many active pharmaceutical ingredients (APIs). pharmanoble.com this compound is a valuable precursor for a range of pharmaceutical intermediates due to its defined stereochemistry. myskinrecipes.com

Its utility is demonstrated in the synthesis of various bioactive molecules, including potential antiviral and anticancer agents. myskinrecipes.com The amino acid structure is a common motif in many pharmaceuticals, and starting with an enantiopure building block like this compound simplifies the synthetic route and avoids costly and often difficult chiral resolution steps later in the process. The development of efficient and stereocontrolled methods for generating such building blocks is a key objective in pharmaceutical research and development.

Building Blocks for Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector increasingly requires enantiomerically pure compounds to develop more effective and environmentally benign pesticides and herbicides. The biological activity of many agrochemicals is dependent on their stereochemistry. The use of single-enantiomer products can lead to lower application rates, reduced environmental impact, and increased efficacy against target organisms while minimizing effects on non-target species. Amino acids and their derivatives are recognized as important building blocks in the synthesis of novel agrochemicals. researchgate.net The structural features of this compound make it a promising candidate for the development of new, stereochemically defined agrochemical agents.

Development of Chiral Ligands and Catalysts

The field of asymmetric catalysis relies heavily on the use of chiral ligands and catalysts to control the stereochemical outcome of chemical reactions. These catalysts, often metal complexes bearing chiral organic molecules as ligands, can induce high levels of enantioselectivity in a wide range of transformations.

Design and Synthesis of Ligands from Amino Acid Scaffolds

Amino acids are excellent starting materials for the synthesis of chiral ligands due to their ready availability in enantiopure form and their versatile functional groups. The amino and carboxyl groups can be readily modified to create a variety of ligand architectures, such as phosphines, oxazolines, and salen-type ligands. These ligands can then be coordinated to transition metals to form chiral catalysts. This compound provides a robust scaffold for the design of new chiral ligands, with the bromophenyl group offering an additional site for modification to fine-tune the steric and electronic properties of the resulting catalyst.

Application in Asymmetric Catalysis (e.g., Asymmetric Addition, Hydrogenation)

Chiral catalysts derived from amino acid scaffolds have proven to be highly effective in a variety of asymmetric transformations. Asymmetric hydrogenation, for instance, is a powerful method for the synthesis of enantiomerically enriched alcohols and amines from prochiral ketones and imines, respectively. mdpi.comwikipedia.org Catalysts developed from amino acid-based ligands can facilitate the transfer of hydrogen with high stereocontrol.

Similarly, in asymmetric addition reactions, such as the addition of nucleophiles to aldehydes, imines, or α,β-unsaturated compounds, chiral catalysts play a crucial role in determining the stereochemistry of the product. The use of bifunctional catalysts, which can activate both the nucleophile and the electrophile, has been particularly successful. mdpi.com Ligands derived from this compound have the potential to be incorporated into such catalytic systems, contributing to the ongoing development of more efficient and selective methods for the synthesis of chiral molecules.

Table 2: Potential Applications of Catalysts Derived from this compound

| Catalytic Reaction | Catalyst Type | Potential Product Class |

|---|---|---|

| Asymmetric Hydrogenation | Ruthenium- or Iridium-based | Chiral alcohols, Chiral amines |

| Asymmetric Michael Addition | Lewis acid or Brønsted acid | Enantioenriched carbonyl compounds |

| Asymmetric Aldol Reaction | Proline-derived organocatalyst | Chiral β-hydroxy ketones |

Role of this compound in Multi-Component Reactions for Diversification Remains an Area for Future Exploration

The general utility of chiral amino esters in MCRs is established, where they can introduce a stereocenter and serve as a versatile scaffold for the synthesis of a variety of heterocyclic structures. thieme-connect.com Phenylglycine derivatives, in particular, have been utilized in various synthetic transformations, including diastereoselective Ugi reactions and the synthesis of optically active α-arylglycine derivatives. mdpi.comthieme-connect.com These examples underscore the potential of related structures to participate in complex bond-forming cascades.

However, a detailed investigation into the specific application of this compound in MCRs to generate diverse molecular architectures does not yield extensive research findings. The inherent structure of this compound, featuring a chiral amine, an ester functional group, and a bromophenyl moiety, suggests its potential as a valuable component in MCRs. The primary amine can react with carbonyl compounds to form imines, a key intermediate in many MCRs, while the ester and the aryl halide offer further points for diversification in post-MCR transformations.

Despite this potential, the current body of scientific literature accessible through targeted searches does not provide specific data tables or detailed research findings on the use of this compound in multi-component reactions for the purpose of chemical diversification. Therefore, a detailed analysis of its role in this specific context cannot be provided at this time. This represents a potential area for future research and development within the field of synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization for Stereochemical Elucidation

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of a molecule in solution, providing a crucial alternative or complement to solid-state methods like X-ray crystallography.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, arising from electronic transitions. nih.gov For Methyl (2R)-2-amino-2-(4-bromophenyl)acetate, the aromatic bromophenyl group serves as a chromophore, giving rise to characteristic ECD signals.

The determination of the absolute configuration is achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The process involves calculating the theoretical ECD spectrum for one enantiomer (e.g., the R-enantiomer). A match between the signs and relative intensities of the experimental Cotton effects and the calculated spectrum confirms the absolute configuration. acs.org Conversely, if the experimental spectrum is a mirror image of the calculated spectrum, the molecule is assigned the opposite absolute configuration. The conformation of the molecule, particularly the torsion angles involving the phenyl ring and the amino-ester group, significantly influences the ECD spectrum, making the combination of experimental and theoretical approaches highly informative. nih.gov

| Step | Description | Expected Outcome for this compound |

| 1. Sample Preparation | The chiral compound is dissolved in a suitable transparent solvent (e.g., methanol, acetonitrile). | A clear solution of known concentration. |

| 2. Experimental Measurement | The ECD spectrum is recorded on a CD spectropolarimeter, typically in the UV region (e.g., 200-400 nm). | An experimental spectrum showing positive and/or negative Cotton effects corresponding to the electronic transitions of the bromophenyl chromophore. |

| 3. Computational Modeling | A conformational search is performed for the (R)-enantiomer. The geometries of the low-energy conformers are optimized using DFT. | A set of stable conformer structures and their relative energies. |

| 4. TD-DFT Calculation | The excitation energies and rotational strengths are calculated for the lowest energy conformers. A Boltzmann-averaged ECD spectrum is then generated. | A theoretical ECD spectrum for the (R)-enantiomer. |

| 5. Comparison & Assignment | The experimental ECD spectrum is qualitatively compared with the calculated spectrum. | A good agreement between the experimental and the calculated (R)-spectrum confirms the absolute configuration as (2R). |

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized light during fundamental vibrational transitions. wikipedia.orgnih.gov VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, even for those lacking a UV chromophore. spectroscopyeurope.com Every chiral molecule has a unique VCD spectrum that is a sensitive probe of its 3D structure. nih.gov

Similar to ECD, the VCD method relies on a comparison between the experimental spectrum and a spectrum calculated via quantum chemistry (ab initio DFT). wikipedia.orgamericanlaboratory.com The VCD spectrum of one enantiomer is calculated and compared to the experimental data. A direct match confirms the configuration, while a mirror-image relationship indicates the opposite enantiomer. nih.govamericanlaboratory.com VCD is particularly sensitive to the stereochemistry of the entire molecule, as it contains numerous bands throughout the mid-IR region, providing a rich fingerprint for structural elucidation. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

While standard 1D NMR provides information on the chemical environment and connectivity of atoms, advanced 2D NMR techniques are required to probe the spatial relationships between atoms and to analyze the complex mixtures that can arise during stereochemical analysis.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential NMR experiments for determining the conformation of molecules in solution. researchgate.net These techniques detect correlations between protons that are close to each other in space (typically < 5 Å), irrespective of through-bond connectivity. columbia.edu

For a flexible molecule like this compound, NOESY or ROESY experiments can reveal the preferred solution-state conformation by identifying key spatial proximities. arxiv.org For example, correlations between the α-proton (Hα) and specific protons on the 4-bromophenyl ring would provide information about the torsion angle around the Cα-C(aryl) bond. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules like the target compound, NOESY is generally suitable, but ROESY can be advantageous as it avoids potential zero or negative NOEs. columbia.edu

| Potential NOE/ROE Correlation | Structural Information Deduced |

| Hα ↔ ortho-protons of phenyl ring | Indicates the preferred rotational conformation (torsion angle) around the Cα-C(aryl) single bond. |

| Hα ↔ -OCH₃ protons | Provides insight into the conformation around the Cα-C(O) bond and the orientation of the ester group. |

| NH₂ protons ↔ ortho-protons of phenyl ring | Helps define the orientation of the amino group relative to the aromatic ring. |

| NH₂ protons ↔ -OCH₃ protons | Further constrains the possible solution-state conformations of the molecule. |

NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. To analyze enantiomeric purity or assign absolute configuration using NMR, a Chiral Derivatizing Agent (CDA) is often employed. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with the analyte to form a covalent bond, converting a mixture of enantiomers into a mixture of diastereomers. wikipedia.org

For this compound, the primary amino group is a convenient handle for derivatization. A common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org Reaction of the (R)-amine with (R)-Mosher's acid chloride would yield the (R,R)-diastereomer, while the (S)-amine would yield the (S,R)-diastereomer. These diastereomers have distinct chemical shifts in their ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for their differentiation and quantification. By analyzing the chemical shift differences in the resulting diastereomers, it is also possible in many cases to deduce the absolute configuration of the original amine. wikipedia.org

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Confirmation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com It provides unambiguous information on bond lengths, bond angles, torsional angles, and, crucially, the absolute stereochemistry of chiral centers. researchgate.netrsc.org

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com The presence of the "heavy" bromine atom is particularly advantageous. It produces significant anomalous scattering of the X-rays, which allows for the reliable determination of the absolute configuration of the chiral center by calculating the Flack parameter. nih.gov The resulting crystal structure provides a complete and high-resolution picture of the molecule's conformation as it exists within the crystal lattice, serving as the gold standard for structural validation. researchgate.netbath.ac.uk

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., monoclinic, P2₁). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Provides the precise position of every atom in the unit cell, defining the molecular structure. |

| Bond Lengths & Angles | Confirms the covalent structure and reveals any geometric strain. |

| Torsion Angles | Defines the specific conformation of the molecule in the solid state. |

| Flack Parameter | A value close to zero confirms the correct assignment of the absolute stereochemistry (e.g., R-configuration). |

Theoretical and Computational Investigations on Methyl 2r 2 Amino 2 4 Bromophenyl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. It is widely applied to study various aspects of chemical reactions and molecular properties, providing a balance between computational cost and accuracy. For derivatives of phenylglycine, such as the title compound, DFT calculations are instrumental in understanding their chemical behavior.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, most importantly, transition states. By calculating the energy barriers associated with different reaction pathways, chemists can predict the most likely mechanism.

While specific DFT studies detailing the reaction mechanisms involving Methyl (2R)-2-amino-2-(4-bromophenyl)acetate are not extensively published, research on analogous systems, such as the synthesis of α-amino acid esters, provides significant insights. For instance, in organocatalyzed asymmetric epoxidation reactions leading to α-arylglycine esters, DFT calculations have been used to analyze the transition states. These studies often reveal the importance of non-covalent interactions, such as hydrogen bonding, in stabilizing the transition state and directing the reaction pathway. nih.gov

Computational studies on palladium-catalyzed cross-coupling reactions, a common method for forming C-C bonds, have also utilized DFT to understand the intricacies of reductive elimination processes, which are often the final step in the catalytic cycle. acs.org Such analyses provide key parameters like activation enthalpies and entropies, which are vital for rational process optimization. In the context of synthesizing chiral amino acids, DFT calculations have shown that noncovalent interactions between catalysts and substrates in the transition state are key determinants of the reaction's success. acs.org

Stereoselectivity Prediction and Rationalization

A primary application of DFT in the study of chiral molecules is the rationalization and prediction of stereoselectivity. For reactions producing chiral centers, like those in this compound, understanding why one enantiomer or diastereomer is formed preferentially is of paramount importance.

DFT calculations on asymmetric transformations have successfully predicted high levels of enantioselectivity, with results that show excellent agreement with experimental observations. acs.org For example, in the synthesis of α-amino acid esters using Cinchona alkaloid-based catalysts, DFT calculations have highlighted the critical role of cooperative hydrogen-bonding interactions in achieving stereocontrol. nih.gov By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, researchers can predict the enantiomeric excess (ee) of a reaction. This predictive power is invaluable for the rational design of new, more effective chiral catalysts and ligands. acs.orgmonash.eduresearchgate.net

Computational models can reveal subtle steric and electronic interactions that govern the facial selectivity of an attack on a prochiral substrate. These insights help explain why a particular catalyst favors the formation of one enantiomer over the other, moving beyond empirical screening to a knowledge-based approach to catalyst development. chemrxiv.org

Conformational Analysis and Energetic Profiles

The three-dimensional shape, or conformation, of a molecule dictates its physical and chemical properties. This compound can adopt various conformations due to the rotation around its single bonds. DFT calculations are used to determine the relative energies of these different conformers and to identify the most stable, low-energy structures.

The process typically involves an initial conformational search using less computationally expensive methods, followed by geometry optimization of the most promising structures at a higher level of theory, such as DFT. nih.gov This yields a detailed energetic profile of the molecule. For amino acids and their esters, the relative orientation of the amino, ester, and aryl groups is critical. These conformational preferences influence how the molecule interacts with other molecules, including catalysts, enzymes, and other reagents. mdpi.com

The table below illustrates a hypothetical relative energy profile for different conformers of an amino acid ester, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (N-Cα-C-O) | Relative Energy (kJ/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | -175° | 0.00 | 45.2 |

| 2 | 65° | 2.50 | 25.1 |

| 3 | -60° | 4.80 | 12.9 |

| 4 | 180° | 8.00 | 5.5 |

Note: This table is illustrative and based on typical findings for amino acid derivatives. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT studies provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For a molecule like this compound, MD simulations can be used to:

Explore the conformational landscape in solution, identifying the most populated conformational states and the rates of interconversion between them.

Study the solvation structure around the molecule, revealing how solvent molecules arrange themselves and interact with the solute's functional groups.

Investigate the dynamics of host-guest complexation, for example, how the amino acid ester binds to a chiral catalyst or a receptor. mdpi.comacs.org

These simulations provide a bridge between the static, gas-phase picture often generated by DFT and the dynamic reality of molecules in solution, where most chemical reactions occur.

Prediction of Spectroscopic Properties (e.g., NMR, Chiroptical Spectra)

Computational methods are increasingly used to predict spectroscopic properties, which can be a powerful tool for structure elucidation and the assignment of absolute configuration.

NMR Spectra: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and coupling constants with a high degree of accuracy. By calculating the NMR parameters for a proposed structure and comparing them to experimental data, one can confirm the structure's identity. For chiral molecules, computational methods can help assign the absolute configuration by comparing experimental and calculated spectra of diastereomeric derivatives. nih.gov

Chiroptical Spectra: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to a molecule's chirality. researchgate.net Time-dependent DFT (TD-DFT) is the standard method for calculating ECD and VCD spectra. nih.govmdpi.com By comparing the calculated spectrum of a specific enantiomer (e.g., the (2R) configuration) with the experimentally measured spectrum, the absolute configuration of the molecule can be determined unambiguously. mdpi.comnih.gov This is a powerful alternative to X-ray crystallography, especially for non-crystalline materials.

The following table shows a hypothetical comparison between experimental and calculated chiroptical data.

| Technique | Experimental λ_max (nm) | Calculated λ_max (nm) (for R-isomer) | Sign (Δε) | Conclusion |

| ECD | 225 | 228 | + | Matches (R) |

| ECD | 268 | 270 | - | Matches (R) |

Note: This table is for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSRR) and Computational Catalyst Design

The ultimate goal of many computational studies is to move from rationalization to prediction and design. Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate the structural or electronic properties of molecules (calculated computationally) with their experimentally observed reactivity or selectivity. mdpi.com

For a series of catalysts used in the synthesis of phenylglycine derivatives, a QSRR model could relate properties like the catalyst's steric bulk or the acidity of a key functional group to the enantiomeric excess achieved in the reaction. Such models, once validated, can be used to screen virtual libraries of potential catalysts, identifying the most promising candidates for experimental synthesis and testing. chemrxiv.orgfigshare.com

This in silico approach accelerates the discovery of new and improved catalysts by focusing experimental efforts on the most likely successful candidates, thereby reducing the time and resources required in the traditional trial-and-error discovery process. monash.eduresearchgate.net

Future Research Directions and Emerging Paradigms

Sustainable Synthetic Methodologies: Green Chemistry Principles in Synthesis

The synthesis of chiral amines and their derivatives is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, energy efficiency, and the use of renewable resources and safer solvents. rsc.orgrroij.comnih.gov Future efforts in synthesizing Methyl (2R)-2-amino-2-(4-bromophenyl)acetate will focus on replacing traditional methods with more sustainable alternatives.

A primary focus is the expanded use of biocatalysis. Enzymes such as transaminases and amine dehydrogenases offer exceptional stereoselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH), significantly reducing energy consumption and waste. nih.gov These biocatalytic methods can provide a direct and efficient route to the desired (2R)-enantiomer, circumventing the need for chiral auxiliaries or resolution of racemic mixtures, which are often resource-intensive. rroij.com

Further green advancements include the adoption of environmentally benign solvents, such as water or bio-based solvents, and the implementation of catalytic processes that minimize stoichiometric waste. nih.gov The development of one-pot, tandem, or multicomponent reactions, which reduce the number of synthetic steps and intermediate purification stages, aligns with the green chemistry principle of reducing derivatives and preventing waste. nih.gov

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach | Key Benefits |

|---|---|---|---|

| Stereocontrol | Chiral pool synthesis, resolution of racemates, chiral auxiliaries | Asymmetric biocatalysis (e.g., using transaminases), organocatalysis | High enantioselectivity, mild conditions, reduced waste |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), DMF | Water, ethanol, 2-MeTHF, supercritical CO2 | Reduced toxicity and environmental impact |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts of reagents (metal catalysts, enzymes, organocatalysts) | Higher atom economy, reduced waste, increased safety |

| Process | Multi-step batch processing with intermediate isolation | One-pot synthesis, continuous flow chemistry | Increased efficiency, reduced energy use, minimized waste |

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize the synthesis of complex molecules like this compound. Automated flow chemistry systems, in particular, offer significant advantages over traditional batch synthesis. researchgate.net These systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved reproducibility, and enhanced safety, especially when handling reactive intermediates. researchgate.netacs.orgjst.org.in The integration of in-line purification and analysis technologies can create fully automated "synthesis-to-stock" platforms, accelerating the production of the target compound and its derivatives for screening purposes. rsc.orgsyrris.com

Concurrently, AI and machine learning (ML) are becoming indispensable tools for reaction design and optimization. rsc.org For asymmetric catalysis, ML models can predict the enantioselectivity of a reaction based on a given catalyst, substrate, and set of conditions. cam.ac.ukpnas.orgnih.gov By training algorithms on existing reaction data, AI can identify the optimal chiral ligand or catalyst for the synthesis of the (2R)-enantiomer, minimizing the need for extensive empirical screening. azorobotics.com This data-driven approach not only accelerates the discovery of highly selective catalysts but also provides deeper insights into the complex interplay of steric and electronic factors that govern stereoselectivity. pnas.org

Exploration of Novel Biological Targets through Derivatives

As a non-proteinogenic amino acid (npAA), this compound is a prime candidate for derivatization to create novel bioactive molecules. frontiersin.org The core structure offers multiple points for modification: the amino group, the methyl ester, and the 4-bromophenyl ring. The bromine atom is particularly useful as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). myskinrecipes.com

Future research will focus on generating libraries of derivatives and screening them against a diverse panel of biological targets. For instance, incorporating this scaffold into peptide sequences can enhance metabolic stability or enforce specific conformations required for binding to protein targets. Derivatives of similar bromophenyl-containing scaffolds have shown promise as antimicrobial and anticancer agents. mdpi.com By systematically modifying the structure, new derivatives could be designed to target enzymes such as kinases, proteases, or DNA gyrase, or to act as modulators for receptors involved in various disease pathways.

| Modification Site | Potential Derivatization Strategy | Example Functional Groups to Introduce | Potential Biological Target Classes |

|---|---|---|---|

| Amino Group (N-terminus) | Acylation, Sulfonylation, Reductive Amination | Heterocyclic amides, substituted sulfonamides, alkyl chains | Proteases, Kinases, GPCRs |

| Ester Group (C-terminus) | Amidation, Reduction to alcohol | Amides of other amino acids, primary/secondary amines, hydroxymethyl group | Ion Channels, Transporters |

| 4-Bromophenyl Ring | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling | Aryl/heteroaryl groups, alkynes, substituted amines | DNA Gyrase, Tyrosine Kinases, Hormone Receptors |

Development of Stereodivergent Synthesis Strategies

While the synthesis of the enantiopure (2R)-isomer is often the primary goal, the ability to access all possible stereoisomers of a molecule (stereodivergent synthesis) is crucial for comprehensive biological evaluation and for understanding stereochemistry-dependent activity. Future research will aim to develop catalytic systems that can be "switched" to selectively produce not only the (2R) but also the (2S) enantiomer of Methyl 2-amino-2-(4-bromophenyl)acetate.

This can be achieved through catalyst control, where minor modifications to a catalyst system lead to a reversal in stereoselectivity. For example, in palladium-catalyzed reactions, simply changing the chiral ligand can provide access to different stereoisomers. nih.gov A particularly promising avenue is the use of dual-catalyst systems, where two different chiral catalysts work in concert, and the stereochemical outcome is determined by which catalyst dominates the stereodetermining step. By tuning the relative activities or concentrations of the catalysts, it may be possible to access any of the four possible stereoisomers if a second chiral center is introduced into the molecule. nih.gov

Advanced Mechanistic Studies using In-situ Spectroscopic Techniques

A fundamental understanding of the reaction mechanism is paramount for optimizing synthetic routes and developing more efficient catalysts. Future research will increasingly employ advanced in-situ spectroscopic techniques to probe the synthesis of this compound in real-time. Techniques such as ReactIR (in-situ FTIR), in-situ NMR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products throughout the course of a reaction.

These methods provide invaluable kinetic data and can help identify transient or unstable intermediates that are key to the catalytic cycle and stereoselectivity. For instance, in an asymmetric amination reaction, in-situ spectroscopy could be used to study the formation of the catalyst-substrate complex and identify the transition state leading to the major enantiomer. nih.gov Circular Dichroism (CD) spectroscopy is another powerful tool for studying chiral molecules in solution, providing real-time information on the enantiomeric excess of the product as it forms. nih.gov The insights gained from these mechanistic studies will enable the rational design of improved catalysts and the fine-tuning of reaction conditions to maximize yield and enantiopurity.

Q & A

Q. What statistical approaches are used to analyze batch-to-batch variability in synthetic yields?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical process parameters (e.g., catalyst loading, temperature). Control charts (3σ limits) monitor yield consistency, with outliers investigated via DoE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products